CX-6258

Descripción general

Descripción

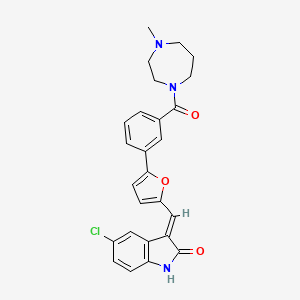

The family of Pim (Provirus Integration site for Moloney murine leukemia virus) proteins are serine/threonine kinases involved in cell survival and cell proliferation. CX-6258 is a potent, reversible inhibitor of Pim-1, -2, and -3 (IC50s = 5, 25, and 16 nM, respectively). It demonstrates excellent selectivity, inhibiting only FLT3 from a panel of 107 additional kinases. This compound dose-dependently blocks the phosphorylation of the Pim targets Bad, 4E-BP1, and NKX3.1.1,2 It acts synergistically with the chemotherapeutics doxorubicin and paclitaxel, presumably because this compound impairs Pim-mediated enhanced expression of P-glycoprotein. This compound is orally bioavailable and inhibits the growth of MV4-11 xenografts in mice.

Very potent inhibitor, with an IC50 of less than 10 nM for VEGFR2, MET, Kit and FLT3-ITD

This compound is a potent, orally efficacious Pim 1/2/3 kinase(IC50=5 nM/25 nM/16 nM) inhibitor with excellent biochemical potency and kinase selectivity. IC50 Value: 5 nM/25 nM/16 nM (Pim 1/2/3) Target: pan-Pimin vitro: this compound inhibited Flt-3 and Pim-3 (IC50=0.134 and 0.016 uM). At 0.5 uM of this compound, only Pim-1, Pim-2, Pim-3, and Flt-3 of the 107 kinases tested were inhibited by more than 80%, showing excellent selectivity. This compound was also shown to be a reversible inhibitor of Pim-1 (Ki=0.005 uM). This compound showed robust antiproliferative potencies against all cell lines tested derived from human solid tumors and hematological malignancies. In mechanistic cellular assays with MV-4-11 human AML cells, caused dose-dependent inhibition of the phosphorylation of 2 pro-survival proteins, Bad and 4E-BP1, at the Pim kinase specific sites S112 and S65 and T37/46, respectively. Pim-1 inhibition using the small molecule inhibitor this compound (12 mM, 3 h) diminishes endogenous NKX3.1 steady state levels in 22RV1 and LNCaP cells. This compound treatment (12 mM, 3 h) treatment diminished steady-state levels of ectopic NKX3.1 in PC3 cells. This compound treatment resulted in a significant reduction in NKX3.1 half-life. While ectopically expressed NKX3.1 in control cells had a half-life of _90 min, Pim-1 inhibition reduced the half-life to _52 min. in vivo: this compound showed dose-dependent efficacy in mice bearing MV-4-11 xenografts, with 45% and 75% TGI at 50 and 100 mg/kg/day, respectively. Treatment of mice bearing PC3 xenografts with this compound p.o. 50 mg/kg was also well tolerated and produced 51% TGI.

Aplicaciones Científicas De Investigación

CX-6258: Un análisis exhaustivo de las aplicaciones de investigación científica

Inhibición de PIM-quinasa: this compound se utiliza principalmente por su actividad biológica como inhibidor de PIM-quinasa. Esta aplicación es crucial en los procesos de fosforilación y desfosforilación, que son esenciales en la regulación de varias funciones celulares .

Potencial de tratamiento del cáncer: El compuesto ha mostrado potencial para inhibir las quinasas Pim-1 y Pim-2, que a menudo están implicadas en la supervivencia y el crecimiento de las células cancerosas. Se ha probado en ensayos radiométricos por sus efectos inhibitorios .

Ventana terapéutica en células tumorales: La investigación sugiere que this compound es menos sensible a los TIL (linfocitos que infiltran el tumor) humanos primarios y las neuronas que a las células tumorales, lo que indica una posible ventana terapéutica para la aplicación clínica en el tratamiento del cáncer .

Efectos sinérgicos con la quimioterapia: This compound se ha estudiado por sus efectos sinérgicos cuando se combina con fármacos quimioterapéuticos como la doxorubicina y el paclitaxel, lo que aumenta la quimiosensibilidad de las células cancerosas y potencialmente mejora los resultados del tratamiento .

Modulación del entorno inmunitario tumoral: Los estudios in vivo han demostrado que this compound puede modular significativamente el entorno inmunitario tumoral, lo que podría ser beneficioso para el desarrollo de inmunoterapias para el cáncer .

Eficacia oral: El compuesto ha sido reconocido por su eficacia oral, que es un rasgo deseable para cualquier agente terapéutico, ya que facilita la facilidad de administración .

Mecanismo De Acción

Target of Action

CX-6258, also known as (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one, primarily targets the Pim kinases and Haspin kinase (HASPIN) . Pim kinases are a family of serine/threonine kinases that regulate cell survival . HASPIN is more strongly expressed in malignant compared with healthy tissue .

Mode of Action

This compound acts as a potent inhibitor of Pim kinases and HASPIN . It interacts with these targets, leading to their inhibition. HASPIN inhibition by this compound results in reduced proliferation, frequent formation of micronuclei, recruitment of cGAS, and activation of the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway .

Pharmacokinetics

It’s known that this compound is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes

Result of Action

The inhibition of HASPIN by this compound leads to a reduction in cell proliferation and the formation of micronuclei . It also induces a potent cGAS-dependent type-I IFN response in tumor cells, increases IFNγ-producing CD8+ T cells, and reduces Treg frequency in vivo . These effects contribute to its antitumor activity.

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, in murine models, this compound induced a potent cGAS-dependent type-I IFN response in tumor cells . This suggests that the immune environment of the tumor can influence the efficacy of this compound. Furthermore, this compound has shown minimal toxicity in ex vivo–expanded human tumor-infiltrating lymphocytes (TIL), proliferating TILs, and in vitro differentiated neurons , suggesting a potential therapeutic index for anticancer therapy.

Análisis Bioquímico

Biochemical Properties

CX-6258 has been identified as a potent inhibitor of pan-Pim kinases, with IC50 values of 5, 25, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively . Pim kinases are a family of serine/threonine kinases that regulate cell survival . They are tightly regulated at the level of transcription and translation, and their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and hormones .

Cellular Effects

This compound has shown potent activity against both RMi-sensitive (RMS) and -resistant (RMR) melanoma cell lines . It has been reported to result in reduced proliferation, frequent formation of micronuclei, recruitment of cGAS, and activation of the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Pim kinases . Pim kinases are known to suppress apoptosis by the direct phosphorylation and inhibition of pro-apoptotic Bcl-2 antagonist of cell death (BAD) . This compound, by inhibiting Pim kinases, can therefore modulate the chemosensitivity of cancer cells .

Temporal Effects in Laboratory Settings

It has been reported to exhibit in vitro synergy with chemotherapeutics and robust in vivo efficacy in two Pim kinases driven tumor models .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been explicitly mentioned in the available literature. It has been reported to show robust in vivo efficacy in two Pim kinases driven tumor models .

Metabolic Pathways

It is known that the expression of Pim kinases, which this compound inhibits, is mediated by the JAK/STAT signaling pathway .

Propiedades

IUPAC Name |

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBPLKOPSFDBOX-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)